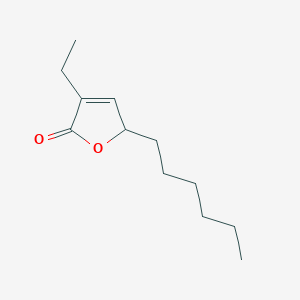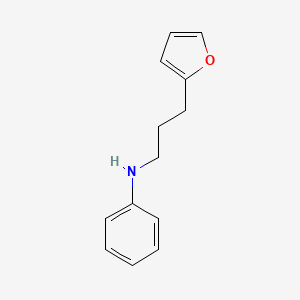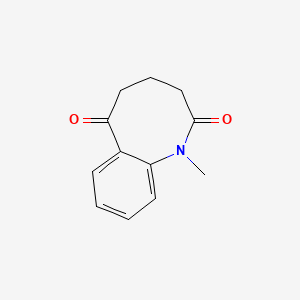
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- is a chemical compound belonging to the benzazocine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- typically involves multi-step organic reactions. Common starting materials include aromatic amines and cyclic anhydrides. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions may involve the use of acids, bases, or specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Benzazocine-2,6(1H,3H)-dione: A closely related compound with similar structural features.
4,5-Dihydro-1-methyl-1H-benzazepine: Another compound in the benzazepine family with distinct properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a similar core structure but different functional groups.
Uniqueness
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Properties
CAS No. |
55366-49-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-methyl-4,5-dihydro-3H-1-benzazocine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-13-10-6-3-2-5-9(10)11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
VRQLOGZWYWTALX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
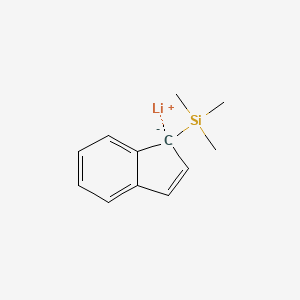
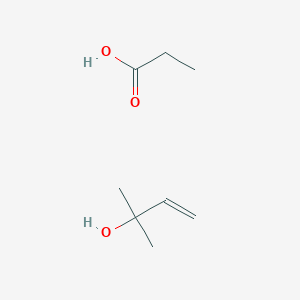
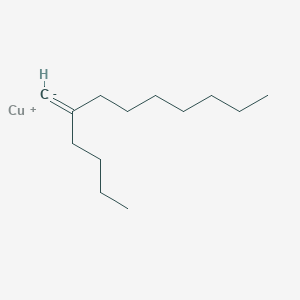
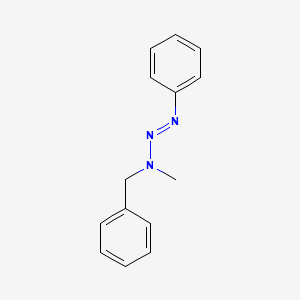
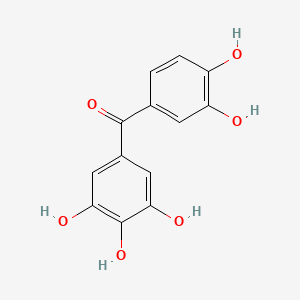
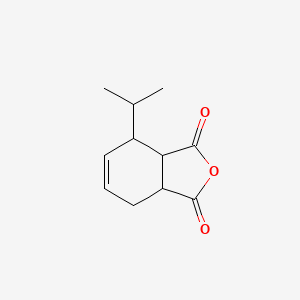

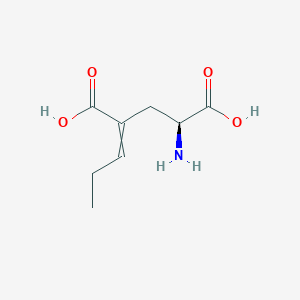
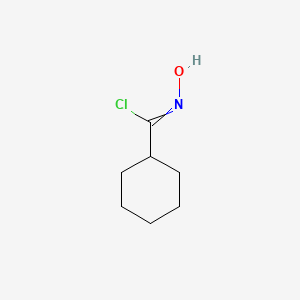
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
